molecular formula C14H9NO6 B1243131 7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid

7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid

Cat. No. B1243131
M. Wt: 287.22 g/mol
InChI Key: JQSDDXAUCUZICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid is a pyridochromene that is 10H-chromeno[3,2-c]pyridine substituted by hydroxy groups at positions 7 and 8, a methyl group at position 3, an oxo group at position 10 and a carboxy group at position 9. Isolated from Chaetomium funicola, it exhibits inhibitory activity against metallo-beta-lactamases. It has a role as an EC 3.5.2.6 (beta-lactamase) inhibitor and a Chaetomium metabolite. It is a pyridochromene, a monocarboxylic acid, a member of catechols and a cyclic ketone.

Scientific Research Applications

Odor Detection and Interaction with Other Compounds

  • The interaction of carboxylic acids, including structures similar to 7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid, with other compounds, significantly influences odor detection. Carboxylic acids show varying summation properties when mixed with other compounds, which could be vital in understanding scent profiles and formulation in food and other industries (Miyazawa et al., 2009).

Metabolite Analysis and Environmental Exposure

  • The presence of carboxylic acids and their metabolites, resembling the structure of 7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid, in environmental samples and biological systems, aids in understanding human exposure to various chemicals and their potential health impacts. Studies demonstrate widespread exposure and provide insights into the metabolism of specific compounds, which can inform environmental health policies and risk assessments (Babina et al., 2012).

Bioactive Oxidized Metabolites and Dietary Implications

  • Compounds structurally similar to 7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid, particularly in the form of bioactive oxidized metabolites, have implications in diet and health. Their presence and concentration can indicate certain health conditions and may be influenced by dietary choices, offering potential avenues for preventive healthcare strategies (Ramsden et al., 2012).

Environmental and Biological Monitoring

  • Monitoring the presence and concentration of carboxylic acid-related compounds in environmental and biological samples is crucial for assessing exposure and potential health risks. The analysis of these compounds provides valuable data for environmental health research and can be used to track exposure sources and pathways (Silva et al., 2013).

Nutrition and Health

  • The impact of dietary components, including carboxylic acids or their related compounds, on health is a significant area of research. Understanding how these compounds interact with the human body can inform dietary recommendations and strategies for managing or preventing various health conditions (Nilsson et al., 2008).

properties

Product Name

7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

7,8-dihydroxy-3-methyl-10-oxochromeno[3,2-c]pyridine-9-carboxylic acid

InChI

InChI=1S/C14H9NO6/c1-5-2-8-6(4-15-5)12(17)10-9(21-8)3-7(16)13(18)11(10)14(19)20/h2-4,16,18H,1H3,(H,19,20)

InChI Key

JQSDDXAUCUZICT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O

synonyms

SB 236049
SB236049

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid
Reactant of Route 2
7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid
Reactant of Route 3
7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid
Reactant of Route 4
7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid
Reactant of Route 5
7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid
Reactant of Route 6
7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid

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